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Compound of Interest

Compound Name: 4-(Pyrazin-2-yl)benzoic acid

Cat. No.: B1312948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted
physicochemical characteristics of 4-(Pyrazin-2-yl)benzoic acid. Due to the limited availability
of direct experimental data for this specific compound, this document also includes detailed
experimental protocols for the determination of key physicochemical parameters, which are
crucial for applications in pharmaceutical and materials science research.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for 4-
(Pyrazin-2-yl)benzoic acid. It is important to note that where experimental values are not
available, predicted data from computational models are provided.

Table 1: General and Structural Information
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Property Value Source
IUPAC Name 4-(Pyrazin-2-yl)benzoic acid PubChem[1]
Molecular Formula C11HsN202 PubChem[1]
Molecular Weight 200.19 g/mol PubChem[1]
) C1=CC(=CC=C1C2=NC=CN=
Canonical SMILES PubChem[1]
C2)C(=0)O
DCCMRHMNLNXEDE-
InChl Key PubChem[1]

UHFFFAOYSA-N

CAS Number 216060-23-0 -

Table 2: Predicted Physicochemical Properties

Property Predicted Value Prediction Tool/Source
Melting Point Not available -
Boiling Point Not available -

o Estimated based on benzoic
pKa (acidic) ~4-5 . .
acid and pyrazine pKa values

Aqueous Solubility Not available -

logP (Octanol-Water Partition
o 1.87 XLogP3 (PubChem)
Coefficient)

Note: The pKa is estimated based on the known pKa of benzoic acid (around 4.2) and the
electron-withdrawing nature of the pyrazine ring, which would be expected to slightly increase
the acidity of the carboxylic acid. Direct experimental measurement is recommended for
accurate determination.

Experimental Protocols for Physicochemical
Characterization
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Detailed methodologies for determining the key physicochemical properties of 4-(Pyrazin-2-
yl)benzoic acid are provided below. These protocols are standard methods widely used in the
characterization of organic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination

« Sample Preparation: A small amount of the crystalline 4-(Pyrazin-2-yl)benzoic acid is finely
ground and packed into a capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
e Measurement:

o A preliminary "fast run" is conducted by heating the sample at a rate of 5-10 °C per minute
to obtain an approximate melting range.

o For an accurate measurement, a fresh sample is heated to about 20 °C below the
approximate melting point. The heating rate is then reduced to approximately 2 °C per
minute.

o The temperature at which the first crystal melts and the temperature at which the last
crystal disappears are recorded as the melting point range.

o Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH
values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

o Solution Preparation: A standard solution of 4-(Pyrazin-2-yl)benzoic acid of known
concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and
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a co-solvent like methanol or DMSO to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M
NaOH) at a constant temperature.

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter
and electrode as the titrant is added in small increments.

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is
determined from the pH at the half-equivalence point, where half of the acid has been
neutralized.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, affecting bioavailability and

formulation.

Methodology: Shake-Flask Method

Equilibration: An excess amount of solid 4-(Pyrazin-2-yl)benzoic acid is added to a known
volume of purified water (or a buffer of specific pH) in a sealed flask.

Shaking: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for
a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid
and the solution.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
solid from the saturated solution.

Quantification: The concentration of 4-(Pyrazin-2-yl)benzoic acid in the clear, saturated
agueous phase is determined using a suitable analytical method, such as UV-Vis
spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of the lipophilicity of a compound, which is a key determinant of its

membrane permeability and pharmacokinetic properties.
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Methodology: Shake-Flask Method

e Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-
saturated with each other by vigorous mixing followed by separation.

 Partitioning: A known amount of 4-(Pyrazin-2-yl)benzoic acid is dissolved in one of the
phases (usually the one in which it is more soluble). The two phases are then combined in a
separatory funnel and shaken vigorously for a set period to allow for partitioning of the
compound between the two immiscated layers.

o Equilibration and Separation: The mixture is allowed to stand until the two phases have
completely separated.

o Concentration Analysis: The concentration of the compound in each phase is determined
using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of this value.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive
physicochemical characterization of a novel organic acid like 4-(Pyrazin-2-yl)benzoic acid.
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Physicochemical characterization workflow.

This guide provides a foundational understanding of the physicochemical properties of 4-
(Pyrazin-2-yl)benzoic acid and the experimental procedures required for their determination.
For researchers in drug discovery and development, accurate measurement of these
parameters is a critical step in assessing the potential of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Pyrazin-2-ylbenzoic acid | C11H8N202 | CID 11458301 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Physicochemical Profile of 4-(Pyrazin-2-yl)benzoic Acid:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312948#physicochemical-characteristics-of-4-
pyrazin-2-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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